REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)C>[C:10]1([CH:9]=[N:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[Cl:1])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
781 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
659.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
832 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 h
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the reaction solution was concentrated on a rotary evaporator at 85° C.
|
Type
|
DISTILLATION
|
Details
|
20 mbar and then fractionally distilled through a distillation apparatus
|
Type
|
DISTILLATION
|
Details
|
The main fraction distilled over at 142° C. and 1.3 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=NC1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1048 g | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |